
Alpidem-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpidem-d14 is a labeled form of alpidem, a compound known for its anxiolytic properties. It is a peripheral benzodiazepine GABAA receptor ligand, which means it interacts with specific receptors in the brain to exert its effects. The molecular formula of this compound is C21H9D14Cl2N3O, and it has a molecular weight of 418.42 .
Métodos De Preparación
The synthesis of Alpidem-d14 involves the incorporation of deuterium atoms into the alpidem molecule. While specific synthetic routes for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Industrial production methods would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Alpidem-d14, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Alpidem-d14 is derived from the imidazopyridine family, characterized by its selective action on the GABA_A receptor subtypes, particularly the α3 receptor. Its mechanism involves partial agonism at these receptors, which modulates the inhibitory neurotransmission in the brain, thereby exerting anxiolytic effects without the sedative properties commonly associated with traditional benzodiazepines .
Anxiolytic Effects
This compound has shown promise in clinical trials as an effective treatment for generalized anxiety disorder (GAD). A double-blind, placebo-controlled study indicated that Alpidem significantly reduced anxiety symptoms compared to placebo, as measured by various scales including the Hamilton Rating Scale for Anxiety and the State-Trait Anxiety Inventory .
Efficacy Data Table:
Study Reference | Sample Size | Treatment Duration | Outcome Measure | Results |
---|---|---|---|---|
60 | 3 weeks | HRSA | p = 0.007 (significant reduction) | |
Not specified | Variable | STAI | p = 0.0001 (significant reduction) |
Comparison with Other Anxiolytics
In comparative studies, this compound demonstrated equivalent efficacy to established anxiolytics like alprazolam but with a notably lower incidence of sedation and withdrawal symptoms upon discontinuation . This positions Alpidem as a favorable alternative in treating anxiety without the common side effects associated with benzodiazepines.
Comparison Data Table:
Drug | Efficacy | Sedation Incidence | Withdrawal Symptoms |
---|---|---|---|
Alpidem | Comparable | Lower | Fewer |
Alprazolam | High | Higher | More |
Safety Profile and Hepatotoxicity Concerns
Despite its efficacy, this compound has faced scrutiny regarding its safety profile. Reports of idiosyncratic hepatic dysfunction led to its withdrawal from some markets. Clinical observations noted cases of severe liver toxicity associated with Alpidem use, which were not typical for other anxiolytics .
Safety Data Table:
Adverse Effect | Incidence Rate | Notes |
---|---|---|
Hepatic Dysfunction | Variable | Idiosyncratic reactions reported |
Sedation | Low | Less than traditional benzodiazepines |
Case Studies and Research Findings
Numerous case studies have documented the use of this compound in clinical settings. For instance, a pilot study involving patients with GAD revealed rapid onset of anxiolytic effects within days of starting treatment . Additionally, long-term studies indicated that tolerance to Alpidem does not develop over time, which is a significant advantage over traditional benzodiazepines .
Mecanismo De Acción
Alpidem-d14 exerts its effects by binding to the peripheral benzodiazepine GABAA receptors. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and anticonvulsant effects. The interaction with these receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
Alpidem-d14 is similar to other compounds in the Z-drug class, such as zolpidem, zaleplon, and eszopiclone. These compounds also interact with GABAA receptors but have varying affinities and efficacies. Alpidem is unique due to its higher affinity for peripheral benzodiazepine receptors compared to central ones, which may contribute to its distinct pharmacological profile .
Similar Compounds
Zolpidem: A hypnotic drug used for the short-term treatment of insomnia.
Zaleplon: Another hypnotic used for treating insomnia, with a shorter half-life than zolpidem.
Eszopiclone: A non-benzodiazepine hypnotic used for the treatment of insomnia
This compound’s unique labeling with deuterium makes it particularly valuable in research settings, providing insights that are not easily obtainable with non-labeled compounds.
Actividad Biológica
Alpidem-d14 is a deuterated derivative of alpidem, an imidazopyridine compound known for its anxiolytic properties. The incorporation of deuterium into the molecular structure can influence the pharmacokinetics and biological activity of the compound. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H9D14Cl2N3O
- Molecular Weight : 418.42 g/mol
- CAS Number : 82626-01-5
Pharmacological Profile
Alpidem exhibits a unique pharmacological profile distinct from traditional benzodiazepines. Key findings regarding its biological activity include:
- Anxiolytic Effects : Alpidem has been shown to reduce anxiety-like behaviors in animal models. Studies indicate that it inhibits marble-burying behavior in mice, a common test for anxiety, and enhances feeding under stress .
- Anticonvulsant Activity : It demonstrates anticonvulsant properties, although its effectiveness varies compared to benzodiazepines. Alpidem's potency against convulsions induced by different agents differs from that of traditional benzodiazepines .
- Motor Performance : At therapeutic doses, Alpidem does not significantly impair motor performance; however, higher doses may lead to deficits in muscle strength .
This compound acts primarily as a GABAA receptor ligand, influencing neurotransmission related to anxiety and seizure control. The weak sedative effects observed may be attributed to its low intrinsic activity at these receptors. Notably, the effects of Alpidem are antagonized by flumazenil, indicating that it acts through central omega receptors .
Case Studies and Research Findings
- Behavioral Studies :
- Clinical Trials :
- Pharmacokinetic Studies :
Summary Table of Biological Activities
Activity Type | Observed Effect | Comparison to Benzodiazepines |
---|---|---|
Anxiolytic | Significant reduction in anxiety | Different profile |
Anticonvulsant | Effective against seizures | Varies by convulsive agent |
Motor Performance | Minimal impairment at therapeutic doses | Higher doses impair performance |
Memory Impairment | Weak potential at high doses | Less impact than benzodiazepines |
Propiedades
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIDHTUMYMPRU-UZMWREIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.